Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
Description
Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is an organotin compound featuring a central tin atom bonded to three phenyl groups and a highly fluorinated alkyl chain (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl). This structure combines the reactivity of organotin moieties with the exceptional hydrophobicity and chemical resistance imparted by perfluorinated chains. Its molecular formula is C₃₀H₁₅F₃₉Sn, with a molecular weight of ~1,200 g/mol . The compound’s unique properties make it valuable in specialized applications such as hydrophobic coatings, catalysis, and materials science.
Properties
CAS No. |
649572-74-7 |
|---|---|
Molecular Formula |
C26H19F13Sn |
Molecular Weight |
697.1 g/mol |
IUPAC Name |
triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/C8H4F13.3C6H5.Sn/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;3*1-2-4-6-5-3-1;/h1-2H2;3*1-5H; |
InChI Key |
HZJWPXDTJRAVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane typically involves the reaction of triphenyltin chloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is often refluxed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane can undergo various chemical reactions, including:
Substitution Reactions: The organotin moiety can participate in nucleophilic substitution reactions, where the triphenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The tin center can be oxidized or reduced, altering the oxidation state of the tin atom.
Coupling Reactions: It can engage in coupling reactions with other organometallic compounds, forming new carbon-tin bonds.
Common Reagents and Conditions
Nucleophiles: Such as halides, alkoxides, and amines.
Oxidizing Agents: Like hydrogen peroxide or halogens.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted organotin compounds, while oxidation can produce tin oxides.
Scientific Research Applications
Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings, lubricants, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The fluorinated alkyl chain enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt cellular processes. The organotin moiety can interact with thiol groups in proteins, affecting enzyme activity and cellular function.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
The compound is distinguished from other organotin derivatives by its fluorinated alkyl chain and phenyl substituents. Below is a detailed comparison with structurally or functionally related compounds:
Allyltris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
- Molecular Formula : C₂₇H₁₇F₃₉Sn .
- Key Differences :
- Contains an allyl group instead of a phenyl group.
- The allyl group enhances reactivity in radical or cross-coupling reactions, whereas the phenyl groups in the target compound provide steric bulk and electronic stabilization .
- Both compounds share similar fluorinated chains, conferring comparable hydrophobicity and thermal stability.
Tris(3,3,4,4,5,5,6,6,6-nonafluorohexyl)(phenyl)stannane
- Molecular Formula : C₂₄H₁₂F₂₇Sn .
- Key Differences: Shorter fluorinated chains (nonafluorohexyl vs. tridecafluorooctyl), resulting in lower hydrophobicity and chemical resistance. Reduced molecular weight (~950 g/mol) compared to the target compound (~1,200 g/mol) . The phenyl group in both compounds stabilizes the tin center, but the longer fluorinated chain in the target compound improves performance in extreme environments .
Triphenyltin Acetate
- Molecular Formula : C₂₀H₁₈O₂Sn .
- Key Differences :
- Lacks fluorinated substituents; instead, it has an acetate group .
- Primarily used as a fungicide/pesticide due to its biocidal activity, whereas the fluorinated target compound is tailored for materials science .
- Lower molecular weight (409.07 g/mol ) and simpler structure reduce its utility in advanced applications like hydrophobic coatings .
Stannane, (2,6-difluorophenyl)trimethyl-
- Molecular Formula : C₉H₁₀F₂Sn .
- Key Differences :
- Contains two fluorine atoms on the phenyl ring and methyl groups instead of fluorinated chains.
- The electron-withdrawing fluorine atoms enhance stability but limit hydrophobicity compared to the target compound’s perfluorinated chain .
- Used in catalysis and organic synthesis, whereas the target compound’s applications focus on material durability .
Structural and Functional Analysis
Fluorinated Chain Impact
The tridecafluorooctyl chain in Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane provides:
- Superior hydrophobicity (contact angles >120°) compared to non-fluorinated analogs .
- Enhanced resistance to UV degradation and chemical corrosion due to C-F bond strength .
Tin Center Reactivity
The tin atom’s Lewis acidity is moderated by the electron-withdrawing fluorinated chain and electron-donating phenyl groups. This balance enables:
- Controlled catalytic activity in Stille couplings or polymerizations .
- Reduced toxicity compared to simpler organotin biocides (e.g., triphenyltin acetate) .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorinated Chain Length | Key Applications |
|---|---|---|---|---|
| Triphenyl(tridecafluorooctyl)stannane | C₃₀H₁₅F₃₉Sn | ~1,200 | C8F13 | Hydrophobic coatings, catalysis |
| Allyltris(tridecafluorooctyl)stannane | C₂₇H₁₇F₃₉Sn | ~1,201 | C8F13 | Radical reactions, materials |
| Tris(nonafluorohexyl)(phenyl)stannane | C₂₄H₁₂F₂₇Sn | ~950 | C6F9 | Intermediate fluorinated materials |
| Triphenyltin Acetate | C₂₀H₁₈O₂Sn | 409.07 | None | Pesticides, biocides |
Biological Activity
Triphenyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane is a fluorinated organotin compound that has garnered attention due to its unique chemical structure and potential biological activities. Organotin compounds are known for their applications in various fields including agriculture and materials science. However, their biological implications are complex and warrant detailed exploration.
Chemical Structure and Properties
The compound consists of a triphenyl group attached to a tridecafluorooctyl chain through a tin atom. Its molecular formula is with a molecular weight of approximately 736.3 g/mol. The presence of multiple fluorine atoms contributes to its hydrophobic properties and influences its interaction with biological systems.
Biological Activity
The biological activity of this compound can be examined through various mechanisms:
1. Toxicity and Environmental Impact
Organotin compounds are often associated with toxicity in aquatic environments. Studies have shown that certain organotins can disrupt endocrine functions in wildlife and humans. The specific effects of this compound on human health and the environment remain under-researched but may follow similar patterns observed in other organotin compounds.
2. Antimicrobial Properties
Some organotin compounds exhibit antimicrobial properties. Research indicates that triphenyltin compounds can inhibit the growth of bacteria and fungi. The fluorinated nature of this compound may enhance its efficacy against microbial pathogens by altering membrane permeability.
3. Cellular Interactions
Fluorinated organotins have been shown to interact with cellular membranes and proteins. This interaction can lead to cytotoxic effects or influence cellular signaling pathways. Further studies are needed to elucidate the specific pathways affected by this compound.
Case Study 1: Aquatic Toxicology
A study evaluating the effects of various organotin compounds on fish populations revealed that exposure to high concentrations resulted in significant mortality rates and reproductive failures. While specific data on triphenyl(3,3,4,...-tridecafluorooctyl)stannane is limited, it is plausible that similar toxicological outcomes may occur due to its structural similarities with other harmful organotins.
Case Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that certain triphenyltin derivatives possess antimicrobial activity against Staphylococcus aureus and Escherichia coli. Future research should focus on the efficacy of triphenyl(3,...-tridecafluorooctyl)stannane in comparison to these derivatives.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 736.3 g/mol |
| Toxicity (LC50 in Fish) | Not yet established |
| Antimicrobial Activity | Potentially effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
